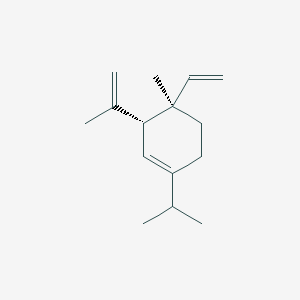

delta-Elemene

Vue d'ensemble

Description

Delta-elemene is a natural sesquiterpene that is found in various essential oils, including ginger, elemi, and frankincense. It has been used for centuries in traditional medicine for its anti-inflammatory, analgesic, and antitumor properties. In recent years, delta-elemene has gained attention from the scientific community due to its potential as a therapeutic agent.

Applications De Recherche Scientifique

Apoptosis Induction in Cancer Cells

Delta-elemene has demonstrated significant antitumor activity. Studies have shown its ability to induce apoptosis (programmed cell death) in various cancer cell lines. For instance, Wang et al. (2006) found that delta-elemene effectively induced apoptosis in Hela cells (a type of cervical cancer cell) through a caspase-signaling pathway and reactive oxygen species generation. Similarly, Xie et al. (2009) reported that delta-elemene induced apoptosis in colorectal adenocarcinoma cells through a mitochondrial-mediated pathway, involving the activation of pro-caspase-3 and cleavage of the caspase substrate PARP (Wang et al., 2006) (Xie et al., 2009).

Influence on Cancer Cell Proliferation and Cell Cycle

Delta-elemene can interfere with cancer cell proliferation and affect the cell cycle. Ying et al. (2011) showed that delta-elemene induced significant apoptosis in human leukemia HL-60 cells and interfered with the cell cycle in the G2/M phase. This was attributed to the activation of caspase-3, a key enzyme in apoptosis (Ying et al., 2011).

Potential in Enhancing Immune Function and Reducing Chemotherapy Toxicity

A meta-analysis by Wang et al. (2019) indicated that elemene injection, containing delta-elemene, as an adjunctive treatment to platinum-based chemotherapy, improved clinical efficacy, enhanced cellular immune function, and reduced severe toxicities in patients with stage III/IV non-small cell lung cancer (Wang et al., 2019).

Propriétés

Numéro CAS |

11029-06-4 |

|---|---|

Nom du produit |

delta-Elemene |

Formule moléculaire |

C15H24 |

Poids moléculaire |

204.35 g/mol |

Nom IUPAC |

(3R,4R)-4-ethenyl-4-methyl-1-propan-2-yl-3-prop-1-en-2-ylcyclohexene |

InChI |

InChI=1S/C15H24/c1-7-15(6)9-8-13(11(2)3)10-14(15)12(4)5/h7,10-11,14H,1,4,8-9H2,2-3,5-6H3/t14-,15+/m1/s1 |

Clé InChI |

MXDMETWAEGIFOE-CABCVRRESA-N |

SMILES isomérique |

CC(C)C1=C[C@@H]([C@@](CC1)(C)C=C)C(=C)C |

SMILES |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

SMILES canonique |

CC(C)C1=CC(C(CC1)(C)C=C)C(=C)C |

Autres numéros CAS |

11029-06-4 |

Synonymes |

elemene |

Origine du produit |

United States |

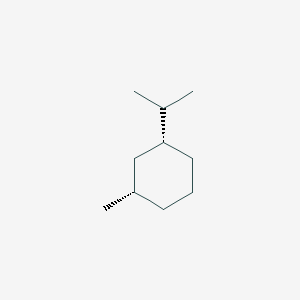

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

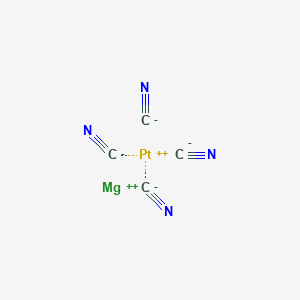

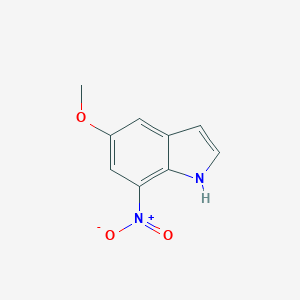

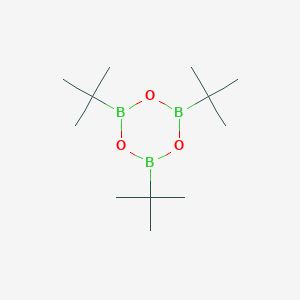

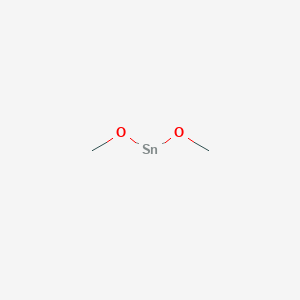

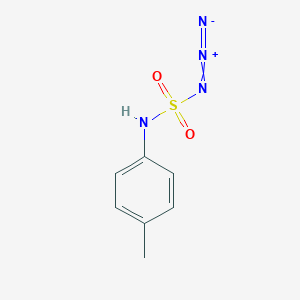

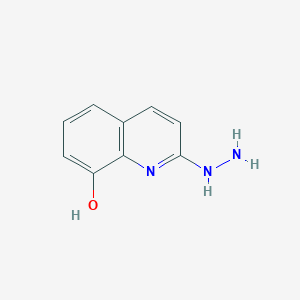

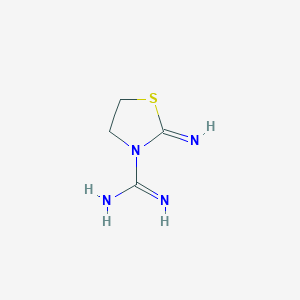

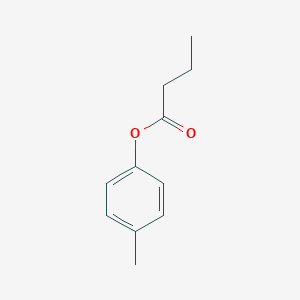

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.